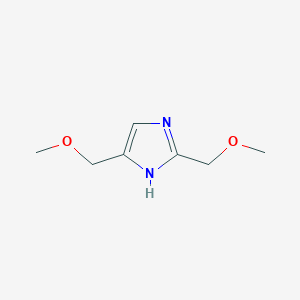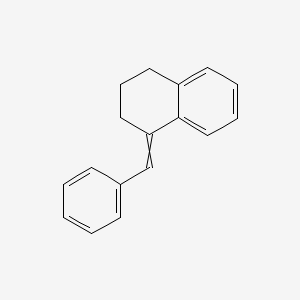
1-Benzylidene-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of tetrahydronaphthalene, characterized by the presence of a benzylidene group attached to the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylidene-1,2,3,4-tetrahydronaphthalene can be synthesized using the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In this case, the reaction between benzyltriphenylphosphonium chloride and 1,2,3,4-tetrahydronaphthalen-1-one under basic conditions yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Wittig reaction remains a common laboratory method. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylidene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of 1-benzyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Benzylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1-benzylidene-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The benzylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
1-Benzylidene-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds like:
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the benzylidene group, used as a hydrogen-donor solvent.
1-Benzyl-1,2,3,4-tetrahydronaphthalene: A reduced form of the compound, lacking the double bond in the benzylidene group.
Naphthalene Derivatives: Compounds with similar aromatic structures but different functional groups, used in various industrial and research applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for diverse scientific investigations.
Propriétés
Numéro CAS |
112899-21-5 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
4-benzylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C17H16/c1-2-7-14(8-3-1)13-16-11-6-10-15-9-4-5-12-17(15)16/h1-5,7-9,12-13H,6,10-11H2 |
Clé InChI |
XVMIEGSFLBAFHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=CC3=CC=CC=C3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)

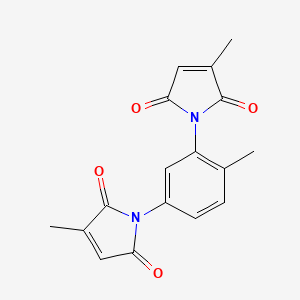

![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
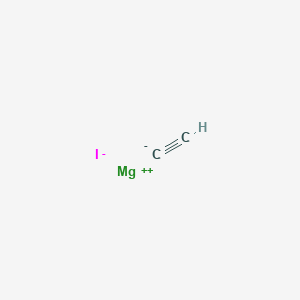
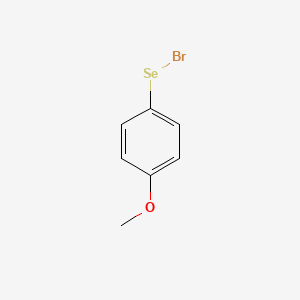
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
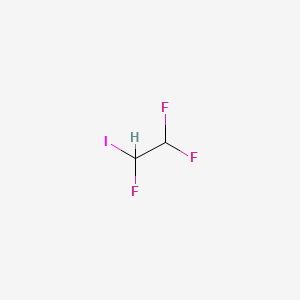
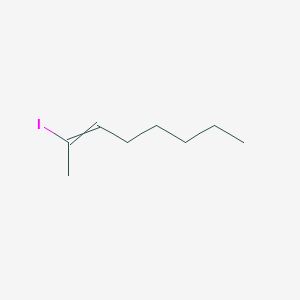
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
